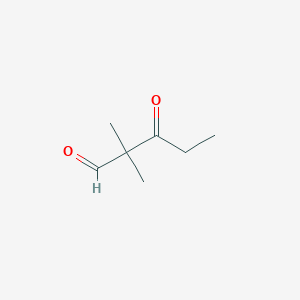

2,2-Dimethyl-3-oxopentanal

説明

Significance of Bifunctional Carbonyl Compounds in Chemical Transformations

Bifunctional compounds, which possess two reactive functional groups, are of paramount importance in organic synthesis. The interaction between these groups often dictates the unique chemical and biological properties of the molecules. acs.org Carbonyl compounds, in particular, are central to many synthetic strategies. When two carbonyl functionalities, or a carbonyl and another reactive group, are present in the same molecule, they can undergo a wide array of transformations, making them versatile building blocks for complex molecular architectures. researchgate.net The presence of two reactive sites allows for selective transformations and the construction of intricate cyclic or acyclic systems that would be challenging to assemble from monofunctional precursors. acs.org

Synthetic chemists have developed bifunctional ligands that can coordinate to a metal center and simultaneously pre-associate with an organic substrate like an aldehyde or ketone. researchgate.net This bio-inspired approach aims to mimic enzymatic processes where the active site holds a substrate in close proximity to facilitate reactivity and stereoselectivity. researchgate.net The strategic placement of functional groups in bifunctional compounds enables a diverse range of reactions, including cyclizations, rearrangements, and tandem reactions, which are highly valuable in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govrsc.org

Overview of α-Ketoaldehydes as Reactive Intermediates

α-Ketoaldehydes are a specific class of bifunctional carbonyl compounds characterized by an aldehyde and a ketone group on adjacent carbon atoms. This arrangement imparts a high degree of reactivity, making them valuable yet often transient intermediates in organic reactions. rsc.org Their electrophilic nature at both carbonyl carbons allows them to participate in a variety of nucleophilic addition and condensation reactions. cymitquimica.com The chemistry of α-ketoaldehydes is of significant interest as they serve as precursors for a wide range of heterocyclic compounds, many of which exhibit biological activity. rsc.org

The synthesis of α-ketoaldehydes can be achieved through several methods, including the oxidation of α-hydroxy ketones. nih.gov Due to their reactivity, α-ketoaldehydes like 2,2-dimethyl-3-oxopentanal are often generated and used in situ for subsequent transformations. rsc.org Their ability to act as ambiphilic synthons, possessing both electrophilic and nucleophilic potential through enolate formation, makes them powerful tools in the hands of synthetic chemists for the construction of complex molecular frameworks. researchgate.net

Research Trajectories for this compound within Organic Chemistry

This compound (C₇H₁₂O₂) is an α-ketoaldehyde that has been a subject of specific research interest due to its unique structural features and reactivity. cymitquimica.comnih.gov It possesses a quaternary carbon center adjacent to the aldehyde functionality, which introduces significant steric hindrance and influences its chemical behavior. epfl.ch

Physical and Chemical Properties

Basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 106921-60-2 | cymitquimica.comnih.govbiosynth.com |

| Molecular Formula | C₇H₁₂O₂ | cymitquimica.comnih.govbiosynth.com |

| Molecular Weight | 128.17 g/mol | nih.govbiosynth.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCC(=O)C(C)(C)C=O | cymitquimica.comnih.gov |

| Boiling Point | 165.4 °C | biosynth.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

Key Research Findings

One notable reaction of this compound is its acid-catalyzed dimerization. Treatment with sulfuryl chloride, thionyl chloride, or hydrogen chloride leads to the formation of a unique tetraoxa-adamantane derivative. researchgate.netclockss.org This reaction highlights the ability of this α-ketoaldehyde to undergo complex cyclizations.

| Reactant | Catalyst | Product | Yield | Source |

| This compound | Sulfuryl Chloride | 1,3-Diethyl-9,9,10,10-tetramethyl-2,4,6,8-tetraoxa-adamantane | 70% | researchgate.netclockss.org |

In the realm of asymmetric synthesis, this compound has been employed as a substrate in the enantioselective Reformatsky reaction. epfl.ch This reaction is significant for the creation of chiral β-hydroxy esters, which are valuable intermediates in the synthesis of complex natural products. Specifically, the reaction of this compound with an iodoacetate under the influence of a chiral ligand has been explored as a potential route toward the synthesis of epothilones, a class of potent anticancer agents. epfl.ch In one study, the reaction yielded the corresponding β-hydroxy ester with a moderate enantiomeric excess of 40%. epfl.ch

Furthermore, this compound has been identified as a product in the thermal decomposition of organometallic compounds. For instance, it is formed during the decomposition of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) on a nickel surface. biosynth.com It is also known to form during the oxidation of isobutene. cymitquimica.combiosynth.com These findings are relevant in the fields of surface chemistry and catalysis, where understanding the decomposition pathways of precursors is crucial.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dimethyl-3-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYBKZHBCCMBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452882 | |

| Record name | 2,2-DIMETHYL-3-OXOPENTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106921-60-2 | |

| Record name | 2,2-Dimethyl-3-oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106921-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-DIMETHYL-3-OXOPENTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 3 Oxopentanal

Advanced Synthetic Approaches and Methodological Refinements

Asymmetric Synthesis and Stereochemical Control

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly for compounds with potential biological activity. For structures analogous to 2,2-dimethyl-3-oxopentanal, such as α,α-dimethyl-β-hydroxy carbonyls, asymmetric synthesis is crucial for controlling the stereochemistry of the β-hydroxy group.

One prominent approach involves the use of chiral auxiliaries, such as in the Evans' aldol (B89426) reaction. This method has been successfully employed to create α,α-dimethyl-β-hydroxy carbonyl structures. nih.gov The reaction proceeds via a tertiary enolate, and the stereochemical outcome can be directed by the chiral auxiliary. For instance, the aldol addition of a ketone to an aldehyde can be controlled to produce a specific stereoisomer. The choice of Lewis acid can also influence the reaction, with titanium Lewis acids being used to facilitate the coordination of the aldehyde through a Zimmerman-Traxler transition state model. nih.gov

Another powerful method for achieving stereochemical control is the Kiyooka-Mukaiyama aldol reaction. This reaction has been utilized in the multi-step synthesis of fragments containing the α,α-dimethyl-β-hydroxy carbonyl motif. nih.gov These asymmetric reactions are critical for obtaining enantiomerically pure standards necessary for determining the absolute configuration of natural products. nih.gov

Table 1: Asymmetric Aldol Reactions for Synthesis of Related Scaffolds

| Reaction Name | Key Features | Application Example |

|---|---|---|

| Evans' Aldol Reaction | Utilizes chiral oxazolidinone auxiliaries to direct stereoselective aldol additions. | Synthesis of (3R)- and (3S)-α,α-dimethyl-β-hydroxy carbonyl compounds. nih.gov |

| Kiyooka-Mukaiyama Aldol Reaction | Employs chiral catalysts for enantioselective aldol reactions. | Used in the total synthesis of natural products like yanucamide A. nih.gov |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would involve considerations such as atom economy, the use of less hazardous reagents, and catalytic processes. A potential precursor for this compound is 3,3-dimethyl-2-butanone (also known as pinacolone). georganics.skcontaminantdb.canist.govsigmaaldrich.com The synthesis of pinacolone (B1678379) itself can be evaluated from a green chemistry perspective.

One industrial synthesis of pinacolone involves the gas-phase catalytic reaction of pivalic acid and glacial acetic acid. google.com This method, which can be performed under normal pressure, offers a route that can be optimized for green chemistry metrics. google.com The use of a fixed-bed reactor and a catalytic process aligns with the principles of catalysis and waste reduction. google.com The efficiency and environmental impact of this synthesis would depend on the nature of the catalyst, the reaction temperature, and the ease of separation and purification of the product. google.com

Another aspect of green chemistry is the choice of starting materials. Pivalic acid and acetic acid are readily available bulk chemicals. google.com The reaction produces water and carbon dioxide as byproducts, with the primary goal being the efficient conversion to pinacolone. google.com Further derivatization of pinacolone to this compound, for example through a formylation reaction, would also need to be assessed for its adherence to green chemistry principles, such as the choice of formylating agent and solvent.

Table 2: Synthesis of 3,3-Dimethyl-2-butanone (Pinacolone) Precursor

| Reactants | Catalyst/Conditions | Product | Green Chemistry Considerations |

|---|---|---|---|

| Pivalic acid, Glacial acetic acid | Gas phase, 380–400 °C, normal pressure, fixed-bed reactor google.com | 3,3-Dimethyl-2-butanone google.com | Catalytic process, potential for high atom economy. google.com |

Reactivity and Mechanistic Studies of 2,2 Dimethyl 3 Oxopentanal

Dimerization Reactions of 2,2-Dimethyl-3-oxopentanal

The structure of this compound, containing both an aldehyde and a ketone functional group, suggests the possibility of intramolecular and intermolecular reactions. Dimerization, leading to complex polycyclic structures like adamantane (B196018) derivatives, is a plausible outcome under certain catalytic conditions.

Role of Sulfuryl Chloride, Thionyl Chloride, and Hydrogen Chloride as Catalysts in Dimerization

Strong acids and dehydrating agents are often crucial in promoting the cyclization reactions necessary for forming complex polycyclic systems.

Hydrogen Chloride (HCl): As a strong acid, HCl can catalyze aldol (B89426) addition and condensation reactions. allen.invaia.com It would protonate the carbonyl oxygen atoms of this compound, activating them towards nucleophilic attack by the enol form of another molecule. masterorganicchemistry.com Subsequent acid-catalyzed dehydration steps would then drive the reaction towards the cyclized product. wikipedia.orglibretexts.org

Thionyl Chloride (SOCl₂): Thionyl chloride is a powerful dehydrating agent and can convert carboxylic acids to acid chlorides and alcohols to alkyl chlorides. wikipedia.orgmasterorganicchemistry.comsciencemadness.org In the context of dimerization, it could facilitate the dehydration steps of the aldol condensation products, promoting the formation of the thermodynamically stable adamantane ring system. youtube.com Its reaction with any water produced during the condensation would drive the equilibrium towards the dehydrated products. researchgate.net

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is known as a source of chlorine and is used for the chlorination of various organic compounds, including those with carbonyl groups. wikipedia.orgacs.orgsciencemadness.org It can be activated by organocatalysts for electrophilic chlorination. nih.gov In a dimerization context, it could potentially act as a Lewis acid catalyst or facilitate chlorination-elimination sequences to promote cyclization, though its primary role is often as a chlorinating agent. quora.com

Investigation of Steric Hindrance Effects on Dimerization Selectivity

The gem-dimethyl group at the α-position of this compound introduces significant steric hindrance. This steric bulk would play a crucial role in directing the selectivity of the dimerization. In aldol reactions, steric hindrance can influence the rate of reaction and the stereochemical outcome. sci-hub.semasterorganicchemistry.comharvard.edu The bulky nature of the substituents on the enolate and the electrophilic carbonyl component can dictate the approach of the nucleophile, leading to specific diastereomers. stackexchange.com In the case of this compound, the steric hindrance would likely disfavor certain cyclization pathways while favoring others that minimize steric strain in the transition states and final products. This could potentially lead to a high degree of selectivity in the formation of a specific adamantane isomer.

Decomposition Pathways and Product Analysis of this compound

The thermal stability of organic molecules can be investigated on various surfaces, with metal surfaces often catalyzing decomposition reactions.

Thermal Decomposition Studies on Metal Surfaces

For a molecule like this compound, several decomposition pathways on a metal surface are conceivable:

Decarbonylation: The loss of carbon monoxide is a common decomposition pathway for aldehydes. wikipedia.org This can be catalyzed by various metal complexes and on metal surfaces. The aldehyde group in this compound could undergo decarbonylation to yield a ketone. Palladium-catalyzed decarbonylative borylation of carboxylic acids, which proceeds via selective C-O cleavage and CO extrusion, provides a precedent for such transformations. acs.org

C-C Bond Cleavage: At higher temperatures, cleavage of carbon-carbon bonds can occur. For this compound, the bonds adjacent to the carbonyl groups would be susceptible to cleavage.

Deoxygenation: The conversion of carbonyl compounds to functionalized alkanes via deoxygenation is a desirable transformation. researchgate.net On certain metal surfaces, the oxygen atoms could be removed, leading to hydrocarbon products.

The expected products from the thermal decomposition on a metal surface are summarized in the table below.

| Decomposition Pathway | Potential Products |

| Decarbonylation (Aldehyde) | 2,2-Dimethyl-3-pentanone, Carbon Monoxide |

| C-C Bond Cleavage | Smaller alkanes, alkenes, and carbonyl fragments |

| Deoxygenation | 2,2-Dimethylpentane and other hydrocarbons |

Formation of Byproducts from Ligand Decomposition

The study of the thermal decomposition of this compound is not extensively documented in publicly available literature. However, by examining the decomposition of structurally related aldehydes and ketones, we can infer potential fragmentation pathways and byproducts. The thermal decomposition of aliphatic aldehydes is known to proceed through complex radical chain mechanisms. royalsocietypublishing.org For instance, the decomposition of pentanal, a straight-chain C5 aldehyde, involves the formation of various smaller hydrocarbons and oxygenated compounds. nih.gov

Given the structure of this compound, with both aldehyde and ketone functionalities and a quaternary carbon center, several decomposition routes are plausible upon heating. These could include:

Decarbonylation: Loss of carbon monoxide (CO) is a common pathway for aldehydes, which could lead to the formation of a C6 branched alkane radical that can undergo further reactions.

α-Cleavage: Fission of the C-C bond adjacent to the carbonyl groups can generate various smaller alkyl and acyl radicals.

Intramolecular Reactions: The bifunctional nature of the molecule could facilitate intramolecular cyclization or rearrangement reactions at elevated temperatures.

A proposed manganese-catalyzed decomposition mechanism for α-keto acids, which share functional similarities with this compound, involves keto-enol tautomerism followed by reaction with oxygen to form a peroxide intermediate. nih.gov This intermediate can then break down into an aldehyde and other byproducts like oxalate (B1200264) or carbon oxides. nih.gov While this is a catalyzed pathway, it highlights the potential for complex oxidative decomposition.

| Potential Decomposition Pathway | Possible Primary Byproducts | Reference/Analogy |

| Decarbonylation (Aldehyde) | 2,2-dimethylbutanoyl radical, Carbon Monoxide | General aldehyde thermal decomposition royalsocietypublishing.org |

| α-Cleavage (Ketone) | Ethyl radical, 2,2-dimethylpropanoyl radical | General ketone photochemistry |

| α-Cleavage (Aldehyde) | Formyl radical, 2,2-dimethyl-3-oxobutyl radical | General aldehyde photochemistry |

| Retro-Aldol Reaction | Acetone, Pivalaldehyde | Based on retro-aldol condensation principles libretexts.org |

Surface Chemistry and Adsorption/Desorption Phenomena of this compound

The interaction of this compound with solid surfaces is a critical aspect of its role in catalysis and surface-mediated reactions. Research has indicated that this molecule exhibits notable surface chemistry properties, particularly on metal surfaces. biosynth.com Studies involving X-ray photoelectron spectroscopy (XPS) and photoelectron spectroscopy have been conducted on the adsorption and desorption of this compound on ruthenium (Ru) surfaces. biosynth.com

While the specific details of these studies are not fully elaborated in the available literature, general principles of dicarbonyl compound interactions with metal surfaces can be applied. The adsorption of β-dicarbonyl compounds on metallic copper, for instance, is promoted by co-adsorbed oxygen, leading to the cleavage of C-H bonds. rsc.org It is plausible that this compound interacts with active metal sites through its two oxygen atoms.

The adsorption/desorption behavior would be influenced by factors such as the nature of the surface, temperature, and the presence of other co-adsorbed species. The two carbonyl groups offer multiple coordination modes, potentially leading to complex surface binding geometries. Desorption may be accompanied by surface-catalyzed decomposition, depending on the thermal stability of the adsorbed species.

Reactions as a Bifunctional Compound

This compound possesses two distinct reactive carbonyl centers: an aldehyde group and a ketone group. This bifunctional nature allows it to participate in a diverse range of chemical transformations, with each functional group exhibiting its characteristic reactivity.

Aldehyde Group Reactivity: Oxidation and Condensation Reactions

The aldehyde group in this compound is generally more reactive towards nucleophilic attack than the ketone group due to less steric hindrance and greater electrophilicity of the aldehyde carbon. ncert.nic.in

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ketone group using mild oxidizing agents. For example, reagents like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution would selectively oxidize the aldehyde, a reaction characteristic of aldehydes and used as a qualitative test to differentiate them from ketones. ncert.nic.in Ruthenium-catalyzed oxidation protocols have also been developed for the efficient conversion of aldehydes to carboxylic acids. nih.gov

Condensation Reactions: The aldehyde group can participate in various condensation reactions. A notable example is the aldol condensation. libretexts.orgncert.nic.in Although this compound lacks α-hydrogens at the C2 position, precluding it from acting as the nucleophilic component at that position in a base-catalyzed aldol reaction, it can act as an electrophile. It can react with another enolizable aldehyde or ketone in a crossed aldol condensation.

Ketone Group Reactivity: Condensation and Addition Reactions

The ketone group, while less reactive than the aldehyde, can also undergo a variety of reactions.

Condensation Reactions: The ketone group has enolizable protons on the C4 carbon, allowing it to act as the nucleophilic component in aldol-type reactions under appropriate conditions. For instance, in an intramolecular aldol condensation, the enolate formed at the C4 position could potentially attack the aldehyde carbonyl, leading to a cyclic product. A similar compound, 2,2-dimethyl-4-oxopentanal, undergoes intramolecular aldol condensation to form a five-membered ring. chegg.com

Addition Reactions: The ketone can undergo nucleophilic addition reactions, such as with Grignard reagents or organolithium compounds, to form tertiary alcohols. The selectivity of such additions in the presence of the more reactive aldehyde group would depend on the reaction conditions and the nature of the nucleophile.

Interactions with Nucleophiles and Electrophiles

The dual carbonyl functionality dictates the interaction of this compound with nucleophiles and electrophiles.

Nucleophiles: Nucleophiles will preferentially attack the more electrophilic and less sterically hindered aldehyde carbonyl carbon. ncert.nic.in Strong nucleophiles, such as Grignard reagents or hydride donors (e.g., NaBH4), will typically react with the aldehyde first. By carefully controlling stoichiometry and reaction conditions, selective reactions at the aldehyde position may be achievable.

Electrophiles: Electrophiles will interact with the lone pairs of electrons on the oxygen atoms of both carbonyl groups. Protonation of a carbonyl oxygen by an acid catalyst, for example, enhances the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack.

Role in Biological Degradation Pathways

There is no specific information in the reviewed literature detailing the biological degradation pathways of this compound. However, its structure as a branched-chain α-ketoaldehyde suggests potential routes for microbial and enzymatic breakdown based on known metabolic pathways for similar compounds.

Branched-chain aldehydes are known flavor compounds in many foods and are subject to microbial degradation. nih.gov The degradation of α-keto acids, which are structurally related, is a well-established metabolic process. wikipedia.org For instance, the pyruvate (B1213749) dehydrogenase complex catalyzes the degradation of α-keto acids. wikipedia.org

Possible biological degradation pathways for this compound could involve:

Oxidation: The aldehyde group could be oxidized to a carboxylic acid by aldehyde dehydrogenases, forming 2,2-dimethyl-3-oxopentanoic acid. This resulting α-keto acid could then potentially be further metabolized.

Reduction: The aldehyde and/or ketone groups could be reduced to their corresponding alcohols by aldo-keto reductases, a superfamily of enzymes involved in the metabolism of a wide range of carbonyl compounds. nih.govwikipedia.org

Decarboxylation: Following oxidation to the α-keto acid, enzymatic decarboxylation could occur, similar to the action of the pyruvate dehydrogenase complex. wikipedia.org

The metabolism of branched-chain amino acids often leads to the formation of branched-chain α-keto acids, which are then further processed by dedicated enzyme systems. wikipedia.org It is conceivable that microorganisms possessing such enzymatic machinery could also degrade this compound.

| Enzyme Class | Potential Transformation | Resulting Product Type | Analogous Biological Process |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde group | α-Keto acid | Acetaldehyde to Acetic Acid |

| Aldo-Keto Reductase | Reduction of the aldehyde group | β-Hydroxy ketone | Steroid metabolism nih.gov |

| Aldo-Keto Reductase | Reduction of the ketone group | α-Hydroxy aldehyde | Carbonyl detoxification nih.gov |

| α-Keto Acid Dehydrogenase Complex (post-oxidation) | Oxidative decarboxylation | Acyl-CoA derivative | Pyruvate to Acetyl-CoA wikipedia.org |

Intermediacy in Isooctane (B107328) Metabolism by Microorganisms

The biodegradation of isooctane (2,2,4-trimethylpentane), a significant component of gasoline, is a challenging process for microorganisms due to its highly branched structure containing a quaternary carbon atom. However, certain microorganisms, notably Mycobacterium austroafricanum IFP 2173, have been identified as capable of utilizing isooctane as a sole source of carbon and energy. nih.gov Research into the metabolic pathway of isooctane in this bacterium has revealed a series of oxidative steps.

The degradation of isooctane is initiated at the isopropyl end of the molecule. nih.gov The proposed pathway involves the initial oxidation of isooctane to 2,4,4-trimethylpentanoic acid. This is followed by a process analogous to β-oxidation, where the molecule is likely activated to its coenzyme A (CoA) thioester, 2,4,4-trimethylpentanoyl-CoA. Subsequent oxidation would yield 2,4,4-trimethyl-3-oxopentanoyl-CoA.

While this compound itself has not been definitively identified as a direct intermediate in the primary metabolic pathway of isooctane degradation, its structure is closely related to the proposed intermediate, 2,4,4-trimethyl-3-oxopentanoyl-CoA. The cleavage of the Cα-Cβ bond in 2,4,4-trimethyl-3-oxopentanoyl-CoA is expected to release propionyl-CoA and pivalyl-CoA. Pivalic acid (2,2-dimethylpropanoic acid), the free acid form of pivalyl-CoA, has been detected as a transient metabolite in cultures of M. austroafricanum IFP 2173 grown on isooctane, lending support to this proposed pathway. nih.gov

It is plausible that this compound could arise from a side reaction or a minor pathway. For instance, the decarboxylation of a related β-keto acid intermediate could potentially lead to the formation of ketones like 2,2-dimethyl-3-pentanone, which has been detected in small amounts during isooctane degradation.

Table 1: Key Metabolites in the Proposed Isooctane Degradation Pathway by Mycobacterium austroafricanum IFP 2173

| Compound Name | Chemical Formula | Role in Pathway |

| Isooctane (2,2,4-trimethylpentane) | C₈H₁₈ | Starting Substrate |

| 2,4,4-Trimethylpentanoic acid | C₈H₁₆O₂ | Initial Oxidation Product. nih.gov |

| 2,4,4-Trimethyl-3-oxopentanoyl-CoA | C₂₉H₄₈N₇O₁₈P₃S | Proposed β-oxidation Intermediate |

| Pivalic acid (2,2-dimethylpropanoic acid) | C₅H₁₀O₂ | Cleavage Product. nih.gov |

| Propionyl-CoA | C₂₄H₄₀N₇O₁₇P₃S | Cleavage Product |

Enzymatic Interactions and Metabolic Transformations

The enzymatic machinery involved in the degradation of isooctane and its intermediates is complex. While the specific enzymes that would act on this compound have not been characterized, the study of the broader metabolic pathway provides insights into the types of enzymatic reactions that are likely to be involved.

The initial oxidation of isooctane is a critical step. In M. austroafricanum IFP 2173, two potential enzyme systems for this initial oxidation have been suggested: a cytochrome P450 monooxygenase and a non-heme iron alkane monooxygenase. nih.gov Evidence from PCR amplification and RT-PCR expression studies indicates that a non-heme alkane monooxygenase, encoded by an alkB gene, is likely the functional enzyme system for the initial attack on isooctane. nih.gov

Following the initial oxidation to the corresponding alcohol and subsequent dehydrogenation to the carboxylic acid (2,4,4-trimethylpentanoic acid), the pathway proceeds via CoA-ligation and β-oxidation-like steps. These transformations would be catalyzed by a suite of enzymes including:

Acyl-CoA Synthetases: To activate the carboxylic acid intermediates by ligating them to coenzyme A.

Acyl-CoA Dehydrogenases: To introduce a double bond between the α and β carbons.

Enoyl-CoA Hydratases: To add a water molecule across the double bond.

Hydroxyacyl-CoA Dehydrogenases: To oxidize the hydroxyl group to a keto group.

Thiolases: To cleave the β-ketoacyl-CoA, releasing acetyl-CoA (or in this case, propionyl-CoA) and a shortened acyl-CoA.

The metabolism of the resulting pivalyl-CoA presents a further metabolic challenge due to its quaternary α-carbon. In some bacteria, the degradation of pivalic acid is thought to proceed through oxidation to dimethylmalonate (B8719724) or via a carbon skeleton rearrangement catalyzed by a mutase. asm.org The subsequent degradation of these products would then feed into central metabolic pathways.

Table 2: Potential Enzymes Involved in the Degradation of Isooctane and its Intermediates

| Enzyme Class | Proposed Function in Isooctane Degradation |

| Alkane Monooxygenase (e.g., AlkB) | Initial hydroxylation of isooctane. nih.gov |

| Alcohol Dehydrogenase | Oxidation of the initial alcohol to an aldehyde. |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde to a carboxylic acid. |

| Acyl-CoA Synthetase | Activation of carboxylic acid intermediates to their CoA esters. |

| Acyl-CoA Dehydrogenase | Introduction of a double bond in the β-oxidation pathway. |

| Thiolase | Cleavage of the β-ketoacyl-CoA intermediate. |

| Mutase | Potential rearrangement of the pivalyl-CoA skeleton. asm.org |

Applications of 2,2 Dimethyl 3 Oxopentanal in Complex Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

2,2-Dimethyl-3-oxopentanal serves as a crucial intermediate in the synthesis of complex organic molecules. cymitquimica.com Its structure allows it to participate in a variety of chemical transformations, including nucleophilic additions and condensation reactions, which are fundamental to the assembly of elaborate natural products and their analogues. cymitquimica.com

A significant application of this compound is its role as a key starting material in the total synthesis of epothilones, a class of potent anticancer natural products. In several synthetic routes developed by prominent research groups, this keto-aldehyde is used to construct a significant portion of the epothilone (B1246373) backbone. drugfuture.comdrugfuture.com

The synthesis typically begins with a stereoselective reaction at the aldehyde functional group. For instance, in the Nicolaou synthesis of epothilone A, this compound is reacted with a chiral allylborane reagent. drugfuture.com This reaction sets a critical stereocenter and elongates the carbon chain, yielding a chiral β-hydroxy ketone. drugfuture.comdrugfuture.com This intermediate then undergoes a series of transformations, including protection of the newly formed alcohol and oxidative cleavage of the terminal double bond, to generate a carboxylic acid fragment that is a key building block for the final molecule. drugfuture.comdrugfuture.com

Table 1: Key Steps in Epothilone Synthesis Involving this compound

| Step | Reactant(s) | Key Transformation | Product | Reference(s) |

|---|---|---|---|---|

| 1 | This compound, (+)-Diisopinocampheyl(allyl)borane | Asymmetric allylation of the aldehyde | Chiral β-hydroxy ketone intermediate | drugfuture.com, drugfuture.com |

| 2 | Chiral β-hydroxy ketone, TBDMS-OTf, Lutidine | Silyl (B83357) ether protection of the hydroxyl group | Protected silyl ether intermediate | drugfuture.com, drugfuture.com |

The fragments derived from this compound are essential for the construction of the macrocyclic core of the epothilones. After the initial elaboration of the keto-aldehyde into a more complex carboxylic acid piece, this fragment is coupled with other major fragments of the target molecule. drugfuture.comdrugfuture.com The final key step to form the large ring characteristic of epothilones is a macrocyclization reaction, often a macrolactonization. drugfuture.comgoogle.com This intramolecular esterification connects the ends of the long linear precursor, which contains the atoms originally from this compound, to form the stable 16-membered macrolactone structure. drugfuture.comgoogle.com

Utility in Pharmaceutical and Agrochemical Development

Given its role as a precursor to biologically active compounds like the epothilones, this compound is a valuable building block in pharmaceutical research and development. cymitquimica.comeoscmo.comechemi.com Its utility stems from its capacity to introduce a specific, gem-dimethyl-substituted keto-grouping into a target molecule, a structural motif present in various natural products. drugfuture.comdrugfuture.com The ability to use this compound to construct complex molecular frameworks makes it a relevant intermediate for creating novel therapeutic agents and potentially new agrochemicals. echemi.comsmolecule.com

Building Block for Heterocyclic Compounds

The bifunctional nature of this compound, possessing two distinct carbonyl groups, makes it a suitable precursor for the synthesis of heterocyclic compounds. The 1,3-relationship between the aldehyde and ketone functionalities allows it to act as a three-carbon component in condensation reactions with dinucleophiles to form various ring systems.

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a privileged structure in medicinal chemistry, often relies on the condensation of a substituted 4-aminopyrimidine (B60600) with a three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound. ijarmps.orgnih.gov This general strategy involves the formation of a pyridine (B92270) ring fused to the pyrimidine (B1678525) ring. ijarmps.org

The structure of this compound fits the profile of a 1,3-dicarbonyl synthon required for this type of reaction. While specific literature examples detailing the use of this exact keto-aldehyde for pyrido[2,3-d]pyrimidine synthesis were not prominently found, established synthetic routes for this class of heterocycles confirm the viability of using 1,3-dicarbonyl compounds. ijarmps.orgrjptonline.org The reaction would proceed via condensation of the aminopyrimidine with the aldehyde and ketone moieties of this compound, followed by cyclization and dehydration (or oxidation) to furnish the aromatic pyridopyrimidine core.

Advanced Analytical Methodologies for the Characterization of 2,2 Dimethyl 3 Oxopentanal in Research Contexts

Spectroscopic Research Techniques

Spectroscopic methods are indispensable for probing the molecular structure and surface interactions of 2,2-Dimethyl-3-oxopentanal. These techniques provide insights into electronic states, vibrational modes, and the elemental composition of the compound and its interaction with various substrates.

Application of X-ray Photoelectron Spectroscopy (XPS) in Surface Chemistry Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of this compound, XPS has been utilized to study its formation during the thermal decomposition of organometallic precursors on metal surfaces.

Research Findings:

In studies investigating the chemical vapor deposition (CVD) of ruthenium films, the precursor tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) (Ru(tmhd)₃) was thermally decomposed on a Nickel (110) single-crystal surface. nih.govcymitquimica.com Analysis of the gas-phase products revealed that this compound is formed at a surface temperature of 535 K. nih.govcymitquimica.com

| Parameter | Observation | Implication for this compound |

| Analysis Technique | X-ray Photoelectron Spectroscopy (XPS) | Characterization of surface elemental and chemical states. |

| Research Context | Thermal decomposition of Ru(tmhd)₃ on Ni(110) | Formation as a gas-phase product. nih.govcymitquimica.com |

| Key XPS Finding | - Reduction of Ru³⁺ to Ru⁰- Decrease in surface C and O signals | Confirms the decomposition of the precursor ligand, leading to the release of products including this compound. nih.govcymitquimica.com |

Utilisation of Temperature-Programmed Desorption (TPD) for Mechanistic Insights

Temperature-Programmed Desorption (TPD) is a powerful method for investigating the kinetics of desorption and the decomposition pathways of molecules adsorbed on a surface. By monitoring the desorption of species as a function of temperature, one can determine desorption energies and identify reaction products.

Research Findings:

In the same research context of Ru(tmhd)₃ decomposition on a Ni(110) surface, TPD was the primary technique used to identify the gaseous products. nih.govcymitquimica.com The TPD experiments showed that extensive decomposition of the tmhd ligand occurs at 535 K, releasing a variety of molecules into the gas phase. nih.govcymitquimica.com Mass spectrometry, coupled with the TPD setup, identified this compound as one of the key products desorbing at this temperature, alongside isobutene, ketene, and carbon monoxide. nih.govcymitquimica.com This finding provides direct evidence of the specific chemical bond cleavages that occur in the precursor ligand at elevated temperatures on the catalytic nickel surface.

| Parameter | Finding |

| Analysis Technique | Temperature-Programmed Desorption (TPD) |

| Substrate | Ni(110) Single-Crystal Surface |

| Precursor | tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) |

| Desorption Temperature | 535 K |

| Identified Products at 535 K | This compound , isobutene, ketene, carbon monoxide |

Reflection-Absorption Infrared Spectroscopy (RAIRS) in Surface Adsorption Analysis

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for obtaining the vibrational spectra of adsorbates on metal surfaces. It provides information about the chemical bonds present in the adsorbed species and their orientation relative to the surface.

Research Findings:

RAIRS was employed to monitor the surface-bound species during the thermal decomposition of Ru(tmhd)₃ on the Ni(110) surface. nih.govcymitquimica.com The RAIRS data indicated that the decomposition of the diketonate ligand proceeds through an initial decarbonylation step. nih.govcymitquimica.com This observation is consistent with the later detection of decarbonylated fragments like this compound in the gas phase via TPD. The RAIRS analysis showed a similar chemical transformation pathway for both the complete ruthenium complex and the free protonated ligand (Htmhd) when adsorbed on the surface, highlighting the catalytic role of the nickel surface in the ligand's fragmentation. nih.govcymitquimica.com

| Parameter | Observation | Mechanistic Insight |

| Analysis Technique | Reflection-Absorption Infrared Spectroscopy (RAIRS) | Provides vibrational data of surface adsorbates. |

| Research Context | Thermal decomposition of Ru(tmhd)₃ on Ni(110) | Monitoring of ligand transformation on the surface. nih.govcymitquimica.com |

| Key RAIRS Finding | - Initial decarbonylation step observed.- Subsequent loss of terminal tert-butyl groups. | Supports the formation mechanism of products like this compound detected by TPD. nih.govcymitquimica.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of a molecule can be determined.

Research Findings:

While experimental spectra for this compound are not widely published, its ¹³C NMR spectrum has been recorded, as referenced in the PubChem database, indicating that the compound has been synthesized and characterized. nih.gov To facilitate its identification, theoretical NMR chemical shifts can be predicted using computational algorithms based on its known structure (SMILES: CCC(=O)C(C)(C)C=O). These predicted values provide a benchmark for comparison against experimental data.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Atom(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | 9.55 | Singlet (s) |

| -CH₂- | 2.70 | Quartet (q) |

| -C(CH₃)₂- | 1.25 | Singlet (s) |

Predicted ¹³C NMR Data (CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C =O (ketone) | 212.0 |

| C HO (aldehyde) | 201.5 |

| C (CH₃)₂ | 55.0 |

| -C H₂- | 35.0 |

| -C (CH₃)₂ | 22.0 |

Note: The predicted values are generated from computational models and may differ slightly from experimental values.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating components from a complex mixture, while mass spectrometry provides information on the mass-to-charge ratio of ions, allowing for molecular weight determination and structural analysis through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer detects and fragments the eluted compounds, generating a unique mass spectrum for each.

Research Findings:

No specific experimental GC-MS analysis of this compound is detailed in the available research literature. However, based on its structure, its fragmentation pattern under electron ionization (EI) can be predicted. The molecule contains two carbonyl groups and several C-C bonds susceptible to cleavage.

Expected Fragmentation Pathways: The mass spectrum would be expected to be characterized by several key fragmentation mechanisms common to ketones and aldehydes:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a highly favorable process.

Cleavage next to the ketone could lead to the loss of an ethyl radical (•CH₂CH₃) to form an acylium ion at m/z 99, or the loss of the C₄H₇O group to form an acylium ion at m/z 57.

Cleavage next to the aldehyde could result in the loss of a hydrogen radical (•H) to give an [M-1]⁺ peak at m/z 127, or the loss of the formyl radical (•CHO).

McLafferty Rearrangement: While a classical McLafferty rearrangement involving the aldehyde is not possible due to the lack of a gamma-hydrogen, a rearrangement involving the ketone is possible, which would lead to the elimination of propene and the formation of a radical cation at m/z 86.

Predicted Key Fragment Ions in GC-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₇H₁₁O₂]⁺ | Alpha-cleavage: Loss of •H from aldehyde |

| 99 | [C₅H₇O₂]⁺ | Alpha-cleavage: Loss of •CH₂CH₃ from ketone |

| 86 | [C₄H₆O₂]⁺• | McLafferty Rearrangement: Loss of C₃H₆ |

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a critical step in the analysis of many carbonyl compounds, converting them into more stable and easily detectable forms. This is particularly important for analysis by gas chromatography (GC), where thermal stability is a concern. researchgate.netmdpi.com

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds in environmental and atmospheric research. mdpi.comnih.govcopernicus.org It reacts with carbonyls to form oxime derivatives that are thermally stable and volatile, making them suitable for GC analysis. mdpi.com This method has been successfully applied to measure a variety of airborne carbonyls, including formaldehyde, acetaldehyde, and dicarbonyls like glyoxal (B1671930) and methylglyoxal. nih.gov

The PFBHA derivatization can be performed on-sorbent, where air is passed through a tube containing a sorbent coated with PFBHA. nih.gov The derivatives are then thermally desorbed directly into the GC for analysis. nih.gov This approach offers high collection efficiency and avoids the use of organic solvents for desorption. nih.gov The concentration of PFBHA used and the reaction time can be optimized to maximize derivatization yield. researchgate.net Studies have shown that a PFBHA concentration of 0.43 mg/mL with a 24-hour reaction time, followed by extraction, can yield optimal results for several atmospherically relevant carbonyls. researchgate.net

O-tert-Butylhydroxylamine hydrochloride (TBOX) has emerged as a promising alternative derivatizing agent for carbonyl compounds. researchgate.netnih.gov TBOX offers several advantages, including its reactivity in aqueous solutions, the formation of lower molecular weight oximes, and shorter reaction times compared to other agents. researchgate.netnih.gov These features are particularly beneficial for the detection of multi-carbonyl compounds. nih.gov

The TBOX derivatization technique has been successfully used to identify and quantify carbonyl products from the ozonolysis of terpenes like α-pinene and limonene. nih.govnih.gov For instance, in the study of α-pinene ozonolysis, TBOX derivatization allowed for the first-time acquisition of mass spectral data for the tricarbonyl product, oxopinonaldehyde. nih.govcdc.gov The feasibility of TBOX as a derivatizing agent has been investigated through a multi-step approach involving the derivatization of dicarbonyls in aqueous solution, collection from the gas phase, and subsequent derivatization. nih.gov

Table 2: Comparison of Derivatizing Agents

| Derivatizing Agent | Key Advantages | Typical Application | Source(s) |

|---|---|---|---|

| PFBHA | Forms thermally stable and volatile derivatives suitable for GC analysis. | Airborne carbonyl analysis in environmental and atmospheric studies. | mdpi.comnih.gov |

| TBOX | Reacts in aqueous solution, forms lower molecular weight oximes, shorter reaction times. | Detection of multi-carbonyl compounds from terpene ozonolysis. | researchgate.netnih.govnih.gov |

The analysis of carbonyl compounds is crucial in atmospheric chemistry, as they are key components of secondary organic aerosol (SOA), which impacts air quality and climate. researchgate.netacs.org Derivatization techniques are essential for characterizing the molecular composition of organic carbon in both the gas and particle phases. copernicus.orgcopernicus.org

PFBHA derivatization followed by GC-MS is a common method for identifying and quantifying carbonyl compounds in SOA. researchgate.net This technique has been used to study the products from the photooxidation of various precursors, such as d-limonene, revealing the presence of numerous carbonyl compounds in ambient PM2.5. researchgate.net In such studies, a denuder/filter apparatus can be used to separately collect gaseous and particulate reaction products. researchgate.net

The formation of SOA from the ozonolysis of terpenes like α-pinene has been investigated using PFBHA derivatization to identify carbonyl products in both the gas and particulate phases. researchgate.net These studies have identified compounds such as 4-oxopentanal (B105764) as reaction products. researchgate.netnih.gov Similarly, TBOX has been employed to study the carbonyl-containing products from the ozonolysis of α-pinene at environmentally relevant ozone concentrations, providing insights into the influence of secondary radicals on product yields. nih.govcdc.gov The comprehensive analysis of these carbonyls contributes to a better understanding of the formation and aging processes of SOA. copernicus.org

Theoretical and Computational Chemistry Studies on 2,2 Dimethyl 3 Oxopentanal

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been instrumental in elucidating the chemical processes that lead to the formation of 2,2-dimethyl-3-oxopentanal from organometallic precursors on metal surfaces. These studies provide insights into reaction energetics and pathways at the atomic level.

Modeling of Reaction Mechanisms and Transition States

DFT calculations have been employed to model the reaction mechanisms involved in the thermal decomposition of organometallic compounds, which result in the generation of this compound. A notable example is the study of the thermal chemistry of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) (Ru(tmhd)3), a precursor used for depositing ruthenium-containing films. researchgate.netresearchgate.net

Studies on Adsorption and Dissociation Processes on Metal Surfaces

The adsorption and dissociation of precursor molecules on metal surfaces are critical steps in thin film deposition, and DFT has been used to understand these phenomena. Research on the chemistry of ruthenium diketonate precursors on metal surfaces shows that the molecularly adsorbed ruthenium compound reacts at approximately 310 K, leading to the loss of its ligands to both the gas phase and the surface as the ruthenium center is reduced. researchgate.netacs.org

The diketonate ligand, once bonded to the nickel surface, begins to decompose at around 400 K. researchgate.net More significant decomposition is observed at 535 K, which yields a mixture of products including this compound. researchgate.netresearchgate.netcolab.ws DFT calculations corroborate these experimental observations by determining the most stable adsorption configurations and modeling the dissociation pathways of the adsorbed species. researchgate.net These theoretical studies indicate that metal substrates like nickel are highly active and promote the fragmentation of organic adsorbates. researchgate.net

Table 1: Decomposition Products from Ru(tmhd)3 on Ni(110) Surface at 535 K

| Product | Chemical Formula |

| This compound | C7H12O2 |

| Isobutene | C4H8 |

| Ketene | C2H2O |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Molecular Hydrogen | H2 |

This table lists the products identified from the extensive decomposition of the tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) precursor on a Ni(110) surface at 535 K, as reported in multiple studies. researchgate.netacs.orgcolab.ws

Molecular Dynamics Simulations in Understanding Reactivity

As of the current available scientific literature, there are no specific molecular dynamics (MD) simulation studies that focus on the reactivity of this compound. MD simulations are powerful for studying the dynamic behavior of molecules over time, and while they have been used to investigate related systems, such as the behavior of ALD precursors on surfaces acs.org, their application to this particular compound has not been reported.

Computational Approaches to Spectroscopic Predictions

There is currently no information available in the scientific literature regarding the use of computational methods to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound. Such predictive studies are valuable for complementing experimental characterization but have not yet been published for this compound.

Q & A

Basic Research Questions

Q. How can the functional groups in 2,2-Dimethyl-3-oxopentanal be experimentally characterized?

- Answer: The aldehyde group can be identified using Tollens' test (silver mirror formation), while the methyl ketone moiety reacts in the iodoform test (yellow precipitate formation). Spectroscopic confirmation via NMR is critical: the aldehyde proton appears as a singlet near δ 9.5–10 ppm, and the ketone carbonyl carbon is observed near δ 200–220 ppm in NMR. Infrared spectroscopy (IR) further supports the presence of C=O stretches (~1700–1750 cm) for both functional groups .

Q. What synthetic routes are documented for this compound?

- Answer: The Reformatsky reaction using hindered aldehydes and methyl zinc reagents under catalytic enantioselective conditions (e.g., tBuOOH/air at 0°C) is a key method. However, this approach yields moderate enantiomeric excess (40% ee) for this compound. Alternative routes may involve aldol condensation or oxidation of corresponding alcohols, though these are less frequently reported .

Advanced Research Questions

Q. What challenges arise in achieving high enantioselectivity during the Reformatsky synthesis of this compound?

- Answer: Steric hindrance from the 2,2-dimethyl group limits catalyst accessibility, contributing to low ee (40%). Optimization strategies include:

- Screening chiral ligands (e.g., bisoxazolines) to enhance stereocontrol.

- Adjusting reaction parameters (temperature, oxidant ratios).

- Using additives to stabilize reactive intermediates.

GC-MS analysis is critical to monitor for byproducts such as ketone-enolate adducts, which were absent in initial studies .

Q. How is this compound applied in the synthesis of natural products like epothilones?

- Answer: The compound serves as a precursor for constructing the polyketide backbone of epothilones. Its α,β-unsaturated ketone structure enables stereoselective cyclization and macrocycle formation. Researchers must balance reactivity and stability during coupling steps, often employing protective groups for the aldehyde moiety .

Methodological Guidance

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Answer:

- GC-MS: Monitors reaction progress and detects byproducts (e.g., aldol adducts or over-oxidation products).

- NMR Spectroscopy: , , and 2D experiments (COSY, HSQC) resolve overlapping signals caused by branching and carbonyl groups.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (CHO, exact mass 128.084 Da).

- Purity Assessment: HPLC with UV detection (λ ~270 nm for carbonyl absorption) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound?

- Answer: Literature gaps in properties like boiling point (often listed as N/A) necessitate experimental determination via techniques such as differential scanning calorimetry (DSC) or distillation under reduced pressure. Cross-validation with computational methods (e.g., COSMO-RS for solubility) is advised. Researchers should document conditions meticulously (e.g., pressure, solvent) to ensure reproducibility .

Application in Experimental Design

Q. What precautions are critical when handling this compound in air-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。